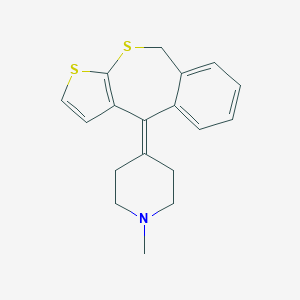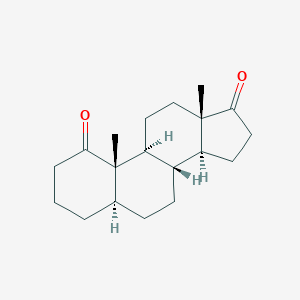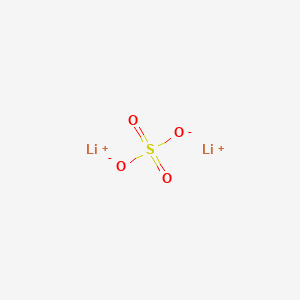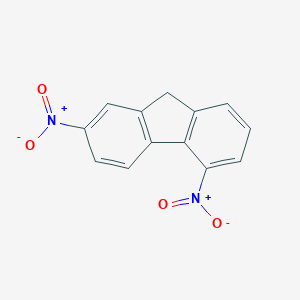
Siliciumhexaborid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Boron silicide has a wide range of scientific research applications due to its unique properties. In the field of materials science, it is used to enhance the self-healing performance of molybdenum disilicide (MoSi2) ceramics by improving their oxidation resistance at low to medium temperatures . It is also used in the electronics industry for the production of transistors, solar cells, rectifiers, and other solid-state devices . Additionally, silicon hexaboride is employed in the development of advanced ceramics and refractory materials due to its high hardness and thermal stability .
Wirkmechanismus
Target of Action
It’s known that silicon hexaboride interacts with various materials, enhancing their properties .
Mode of Action
Silicon hexaboride’s mode of action is primarily through its interaction with its targets, leading to changes in their properties. For instance, it can enhance the self-healing performance of MoSi2 ceramic, improving its oxidation resistance at low-medium temperatures .
Biochemical Pathways
It’s known that silicon hexaboride can influence the properties of materials it interacts with .
Pharmacokinetics
Understanding its behavior in various environments is crucial for its application in materials science .
Result of Action
The introduction of the silicon hexaboride phase can improve the oxidation resistance of MoSi2 coatings at low-medium temperatures . This indicates that silicon hexaboride can have a significant impact on the molecular and cellular effects of the materials it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of silicon hexaboride. For instance, the temperature can affect its interaction with other materials, such as MoSi2 ceramic . More research is needed to fully understand how various environmental factors influence the action of silicon hexaboride.
Safety and Hazards
Zukünftige Richtungen
Silicon borides, especially silicon hexaboride, are very appealing industrial materials with potentially very wide applications . Due to silicon boride’s extraordinary features, it represents a very promising material for future research . According to the latest research, silicon hexaboride can enhance the self-healing performance of MoSi2 ceramic, as the introduction of the SiB6 phase improved the oxidation resistance of MoSi2 coatings at low–medium temperatures .
Biochemische Analyse
Biochemical Properties
It is known that Silicon hexaboride is a black, crystalline material . It is electrically conducting , which suggests that it may interact with enzymes, proteins, and other biomolecules that carry a charge
Molecular Mechanism
It is known that Silicon hexaboride has a low coefficient of thermal expansion and a high nuclear cross section for thermal neutrons These properties suggest that Silicon hexaboride may interact with biomolecules in a unique way, potentially influencing enzyme activity, binding interactions, and gene expression
Temporal Effects in Laboratory Settings
It is known that Silicon hexaboride becomes superficially oxidized when heated in air or oxygen . This suggests that the effects of Silicon hexaboride may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.
Vorbereitungsmethoden
Boron silicide can be synthesized through various methods. One common approach involves heating a mixture of boron and silicon directly. The excess silicon can be removed using hydrofluoric acid (HF) and nitric acid (HNO3), while the boron-silicon system can be decomposed with molten potassium hydroxide (KOH) . Industrial production methods often involve high-temperature reactions and precise control of reaction conditions to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Boron silicide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. When heated in air or oxygen, it becomes superficially oxidized . It is also attacked by boiling sulfuric acid and by halogens such as fluorine, chlorine, and bromine at high temperatures . These reactions typically result in the formation of silicon dioxide (SiO2) and various boron compounds.
Vergleich Mit ähnlichen Verbindungen
Boron silicide is part of a family of silicon borides, which also includes silicon triboride (SiB3) and silicon tetraboride (SiB4) . Compared to these compounds, silicon hexaboride has a higher degree of hardness and better electrical conductivity . It also has a lower coefficient of thermal expansion and a higher nuclear cross-section for thermal neutrons . These unique properties make silicon hexaboride a more versatile and valuable material for various industrial and scientific applications.
Eigenschaften
IUPAC Name |
1-sila-2,3,4,5,6,7-hexaborapentacyclo[3.2.0.01,4.02,7.03,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBFEDMQRDRUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3B4B1[Si]45B2B53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Boron silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21683 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12008-29-6 | |
| Record name | Boron silicide (B6Si) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaboron silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


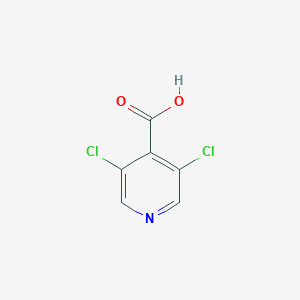
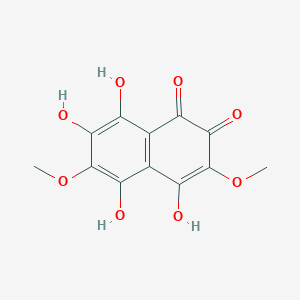

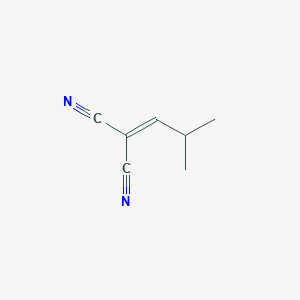
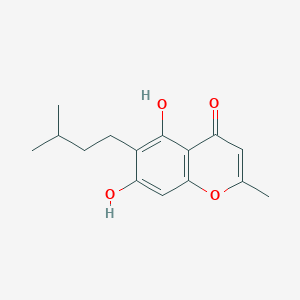
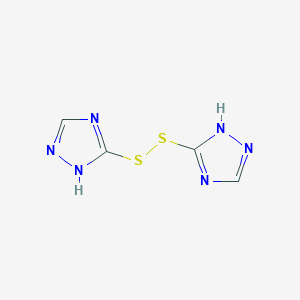
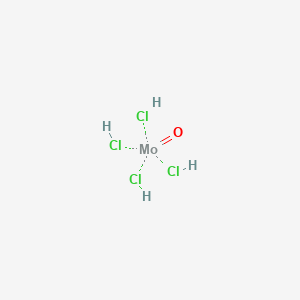
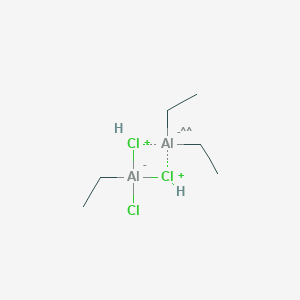
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
